molecular formula C14H16BrNO B8298874 3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4,4]non-2-ene

3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4,4]non-2-ene

Cat. No. B8298874
M. Wt: 294.19 g/mol
InChI Key: FZBJVWPVTQZEFT-UHFFFAOYSA-N
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Patent
US09169242B2

Procedure details

To a solution of 3-bromo-4-methylbenzaldehyde oxime (0.85 g, 4 mmol, 1.0 eq) in THF (50 mL) was added pyridine (0.2 mL, 2.4 mmol, 0.6 eq) followed by N-chlorosuccinimide (530 mg, 4 mmol, 1.0 eq) and the resulting mixture was refluxed for 1 h. The reaction was cooled to room temperature before the addition of a solution of methylenecyclopentane (0.42 mL, 4 mmol, 1.0 eq) in THF (5 mL) followed by triethyl amine (0.94 mL, 7 mmol, 1.7 eq). The resulting solution was refluxed for 1 h. The solvent was evaporated under vacuum and usual work up afforded 690 mg of the title product as a white solid. 1HNMR (400 MHz, CDCl3) δ 8.09 (s, 1H), 7.52 (d, J=8.0 Hz, 1H), 7.24 (d, J=8.0 Hz, 1H), 3.22 (s, 2H), 2.41 (s, 3H), 2.14-2.11 (m, 2H), 1.88-1.84 (m, 2H), 1.77-1.72 (m, 4H); ESI-MS (m/z) 294, 296 [(MH)+, Br79,81].
Name
3-bromo-4-methylbenzaldehyde oxime
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.94 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[CH:5]=[N:6][OH:7].N1C=CC=CC=1.ClN1C(=O)CCC1=O.[CH2:26]=[C:27]1[CH2:31][CH2:30][CH2:29][CH2:28]1.C(N(CC)CC)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[CH2:26][C:27]3([CH2:31][CH2:30][CH2:29][CH2:28]3)[O:7][N:6]=2)[CH:8]=[CH:9][C:10]=1[CH3:11]

Inputs

Step One
Name
3-bromo-4-methylbenzaldehyde oxime
Quantity
0.85 g
Type
reactant
Smiles
BrC=1C=C(C=NO)C=CC1C
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
530 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0.42 mL
Type
reactant
Smiles
C=C1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.94 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum and usual work

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)C1=NOC2(C1)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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